4-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine
Overview
Description
4-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C8H7BrF3NO and a molecular weight of 270.05 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine typically involves the bromination of 2-methoxy-6-(trifluoromethyl)pyridine. This process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a radical mechanism, resulting in the selective bromination of the methyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid derivatives.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Scientific Research Applications
4-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, resulting in various biological effects .
Comparison with Similar Compounds
2-Methoxy-6-(trifluoromethyl)pyridine: Lacks the bromomethyl group, resulting in different reactivity and applications.
4-Chloromethyl-2-methoxy-6-(trifluoromethyl)pyridine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical reactivity and biological activity.
Uniqueness: 4-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution reactions. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-(bromomethyl)-2-methoxy-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c1-14-7-3-5(4-9)2-6(13-7)8(10,11)12/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBCOACGFFWMKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)C(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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